

## Cross-Species Comparison of CHK-336: A Liver-Targeted LDH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical and clinical data on **CHK-336**, a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). **CHK-336** is under investigation for the treatment of primary hyperoxalurias, a group of genetic disorders characterized by excessive oxalate production in the liver.[1][2] This document summarizes key findings across different species to inform further research and development.

It is important to note that while extensive research has been conducted on the pharmacodynamics and liver-targeting mechanism of **CHK-336**, specific details regarding its metabolic pathways and the comparative quantitative analysis of its metabolites across different species are not extensively available in the public domain as of late 2025.

### **Mechanism of Action and Liver Targeting**

**CHK-336** is designed to selectively inhibit LDHA, the enzyme responsible for the final step in hepatic oxalate synthesis.[1][3] By blocking this enzyme, **CHK-336** aims to reduce the overproduction of oxalate, a key pathological feature of primary hyperoxalurias.

A critical feature of **CHK-336** is its liver-targeted distribution, which is achieved through active uptake by organic anion transporting polypeptides (OATPs) expressed on hepatocytes.[1] This targeted delivery is intended to maximize the drug's efficacy at the site of action while



minimizing potential systemic side effects. The liver-centric distribution of **CHK-336** has been observed across multiple preclinical species, including mice, rats, and monkeys.[1]



Click to download full resolution via product page

Caption: Proposed mechanism of liver-targeted delivery and action of CHK-336.

# Cross-Species Pharmacokinetics and Pharmacodynamics



Preclinical studies in mice, rats, and monkeys have demonstrated a favorable liver-distribution profile for **CHK-336**.[1] In vivo efficacy has been evaluated in rodent models of primary hyperoxaluria, showing a dose-dependent reduction in urinary oxalate excretion.[1] A Phase 1 clinical trial in healthy human volunteers has provided initial safety, tolerability, and pharmacokinetic data.

| Parameter            | Mouse                                                                         | Rat                                                                             | Monkey                               | Human<br>(Healthy<br>Volunteers)                                                                                                               | Reference |
|----------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Distribution         | Favorable liver-distribution profile                                          | Favorable liver-distribution profile                                            | Favorable liver-distribution profile | Liver-targeted<br>(inferred from<br>preclinical<br>data)                                                                                       | [1]       |
| Pharmacodyn<br>amics | Robust and dose-dependent reductions in urinary oxalate in PH1 and PH2 models | Dose- dependent inhibition of the conversion of 13C2- glycolate to 13C2-oxalate | Data not<br>publicly<br>available    | Proof-of-<br>mechanism<br>established<br>via reduction<br>of 13C2-<br>oxalate<br>production                                                    | [1][2]    |
| Pharmacokin<br>etics | Data not<br>publicly<br>available                                             | Data not<br>publicly<br>available                                               | Data not<br>publicly<br>available    | Generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. Pharmacokin etics support once-daily dosing. | [2]       |



### **Experimental Protocols**

Detailed experimental protocols for the metabolism of **CHK-336** are not available in the public domain. However, based on standard practices in drug metabolism research, the following methodologies would typically be employed to characterize the cross-species metabolism of a compound like **CHK-336**.

#### In Vitro Metabolism (Illustrative Workflow)

In vitro metabolism studies are crucial for identifying metabolic pathways, potential metabolites, and the enzymes involved in a drug's biotransformation. These studies are typically conducted using liver microsomes and hepatocytes from different species, including humans.



Click to download full resolution via product page

Caption: Generalized workflow for in vitro cross-species metabolism studies.

Protocol for In Vitro Metabolism in Liver Microsomes:

- Preparation: Liver microsomes from various species (e.g., mouse, rat, monkey, human) are thawed and suspended in a phosphate buffer.
- Incubation: The test compound (CHK-336) is added to the microsomal suspension. The
  reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic
  enzymes.
- Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
- Reaction Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).



- Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
- LC-MS/MS Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

# In Vivo Pharmacodynamic Studies in Mouse Models of Primary Hyperoxaluria

The in vivo efficacy of **CHK-336** has been demonstrated in mouse models of Primary Hyperoxaluria Type 1 (PH1) and Type 2 (PH2).[1]

Protocol for a PH1 Mouse Model Study:

- Animal Model: An Agxt knockout mouse model, which mimics the genetic defect in PH1, is
  used.
- Dosing: CHK-336 is administered orally to the mice once daily for a specified period (e.g., 7 days). A vehicle control group receives the formulation without the active drug.
- Urine Collection: Urine is collected from the mice at baseline and at the end of the treatment period.
- Oxalate Measurement: The concentration of oxalate in the urine is measured using a validated analytical method (e.g., gas chromatography-mass spectrometry).
- Data Analysis: The change in urinary oxalate levels from baseline is calculated for both the CHK-336 treated and vehicle control groups. Statistical analysis is performed to determine the significance of the reduction in urinary oxalate.

### Conclusion

**CHK-336** demonstrates a promising, liver-targeted profile and potent inhibition of oxalate production in preclinical models and early human studies. The available data consistently supports its mechanism of action across the species studied. However, a detailed public understanding of its metabolic fate is currently limited. Further publication of data from



metabolic studies will be crucial for a comprehensive cross-species comparison and for continuing the development of this novel therapeutic agent for primary hyperoxalurias.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK-336 Wikipedia [en.wikipedia.org]
- 3. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Cross-Species Comparison of CHK-336: A Liver-Targeted LDH Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#cross-species-comparison-of-chk-336-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com